![molecular formula C22H23ClN2O3S B2472341 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline CAS No. 867040-32-2](/img/structure/B2472341.png)
4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline, often involves treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline is characterized by a quinoline core, which is a well-known nitrogenous tertiary base . This core is modified with a 4-methoxyphenylsulfonyl group at the 3-position, a chlorine atom at the 6-position, and an azepan-1-yl group at the 4-position.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include the reaction of a 2-chloroquinoline derivative with phenylhydrazine, followed by N-alkylation . These reactions likely involve nucleophilic substitution and alkylation mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline include a molecular weight of 430.95 and a molecular formula of C22H23ClN2O3S. Other specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antibacterial Activity
A study by Alavi et al. (2017) explored the synthesis of various quinoxalines, including derivatives similar to the chemical compound , demonstrating a green synthesis approach. These compounds were evaluated for their antibacterial activities against pathogens such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Optical Properties and Applications
Gaml (2018) conducted spectroscopic studies on quinoline-based azo dyes, investigating the influence of UV irradiation on their optical properties. This research is pertinent to understanding how modifications to quinoline derivatives, such as "4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline," can affect their linear and nonlinear optical characteristics, which is crucial for applications in optoelectronic devices (Gaml, 2018).
Corrosion Inhibition
Research by Olasunkanmi et al. (2019) on quinoxaline-based compounds as corrosion inhibitors for mild steel in acidic environments suggests potential industrial applications for similar quinoline derivatives. These studies indicate the compound's relevance in protecting metals against corrosion, which is significant for materials science and engineering applications (Olasunkanmi et al., 2019).
Synthetic Methodologies
A study by Chou et al. (2007) on the synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines through ring-closing metathesis highlights advanced synthetic methodologies that can be applied to the synthesis of complex quinoline derivatives. This research provides insights into the chemical transformations and synthetic strategies that are applicable to the development of new quinoline-based compounds (Chou et al., 2007).
Zukünftige Richtungen
The future directions for research on 4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline could include further exploration of its biological activity and potential applications in medicinal chemistry. Given the interest in quinoline derivatives in the field of medicinal chemistry , there may be potential for the development of new therapeutic agents based on this compound.
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)-6-chloro-3-(4-methoxyphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-28-17-7-9-18(10-8-17)29(26,27)21-15-24-20-11-6-16(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWANVPALRJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)
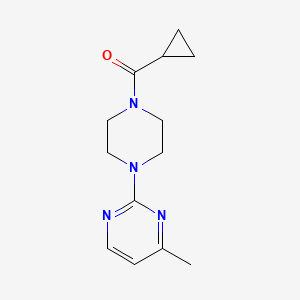
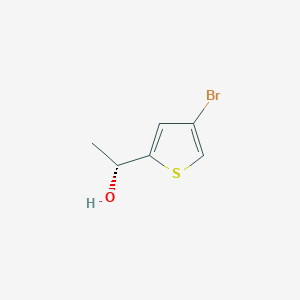
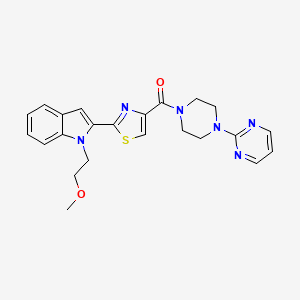
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)
![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
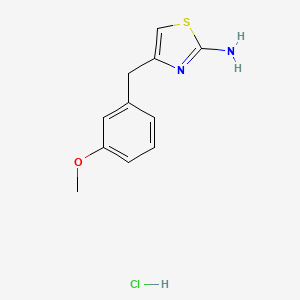

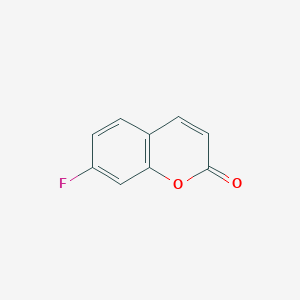
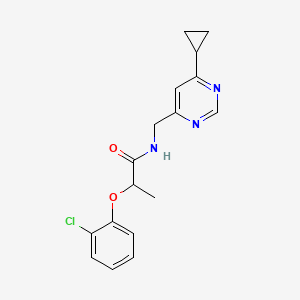
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2472274.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)
![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)